N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine

Description

Chemical Identity and Structure

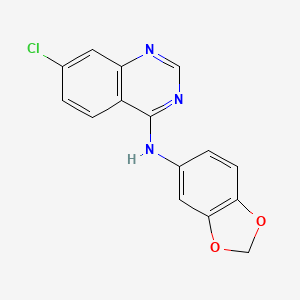

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine (CAS: 150450-73-0) is a heterocyclic organic compound with the molecular formula C₁₆H₁₂ClN₃O₂ . Its structure comprises a quinazoline core substituted with a chlorine atom at position 7 and a 1,3-benzodioxol-5-ylmethyl group at position 4 (Figure 1). The benzodioxole moiety introduces electron-rich oxygen atoms, which may influence electronic properties and intermolecular interactions, while the chlorine atom contributes to steric and electronic effects.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-chloroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-1-3-11-12(5-9)17-7-18-15(11)19-10-2-4-13-14(6-10)21-8-20-13/h1-7H,8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCRWRTGQHVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and research findings.

Chemical Structure and Properties

- Chemical Formula : C15H10ClN3O2

- Molecular Weight : 299.71 g/mol

- CAS Number : 477856-41-0

The compound features a quinazolinamine core, which is often associated with various biological activities, and a benzodioxole moiety that enhances its pharmacological properties .

This compound is believed to exert its effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, particularly Src family kinases (SFKs), which play crucial roles in cancer progression .

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells by disrupting microtubule dynamics.

- Targeting Cancer Cells : It exhibits selectivity towards various cancer cell lines, potentially leading to effective therapeutic applications in oncology .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : Research indicates that this compound can induce apoptosis in specific cancer cell lines by targeting molecular pathways critical for cell survival. For instance, it has been shown to inhibit proliferation in BRAF mutant melanoma cells at low concentrations .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| BRAF Mutant Melanoma | 14 - 50 | Apoptosis induction via ERK pathway inhibition |

| Pancreatic Cancer | Varies | Targeting SFKs for growth inhibition |

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound can effectively inhibit tumor growth:

- Xenograft Models : In studies involving BRAF mutant xenografts, treatment with this compound resulted in significant tumor regression and improved survival rates compared to control groups .

Case Studies

- Study on SFK Inhibition :

- Mechanistic Insights :

Safety and Toxicity

While promising results have been reported regarding the efficacy of this compound, safety assessments are crucial:

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Advantages : The benzodioxole group in the target compound may offer improved metabolic stability compared to sulfur-containing analogs (e.g., benzodithiazine derivatives), as oxygen-based systems are less prone to oxidative degradation.

- Gaps in Evidence: No direct bioactivity or pharmacokinetic data for the target compound is available in the provided sources. Further studies are needed to compare its efficacy, toxicity, and binding affinity with similar compounds.

Q & A

Basic Research Question

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. Use SHELXL (for refinement) and WinGX (for data processing) to analyze bond lengths, angles, and torsion angles .

- NMR spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC to verify substitution patterns.

- DFT calculations : Compare experimental (X-ray) and computational geometries to validate electronic effects .

How should researchers address contradictions between computational models and experimental crystallographic data?

Advanced Research Question

Discrepancies often arise from solvent effects, crystal packing forces, or approximations in DFT functionals. Mitigation strategies include:

- Multi-method validation : Cross-check NMR, X-ray, and computational data.

- Software refinement : Use SHELX and Olex2 to re-refine X-ray data with alternative constraints .

- Dynamic analysis : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state .

What experimental design principles apply to evaluating this compound’s kinase inhibition potential?

Advanced Research Question

- Target selection : Prioritize kinases with structural homology to known quinazoline targets (e.g., EGFR, ABL1) using docking tools like AutoDock Vina.

- Assay design : Use ATP-competitive ELISA assays with recombinant kinases. Include controls for non-specific binding (e.g., staurosporine) and measure IC₅₀ values in triplicate.

- Data interpretation : Compare inhibition profiles to structurally related compounds (e.g., ’s dual c-Src/Abl inhibitors) to infer SAR .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources and incompatible reagents (e.g., strong oxidizers) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can ring puckering parameters be quantified for the benzodioxole moiety in crystallographic studies?

Advanced Research Question

Apply Cremer & Pople’s method (1975) to calculate puckering amplitude () and phase angle ():

- Step 1 : Define the mean plane of the benzodioxole ring using least-squares fitting.

- Step 2 : Compute out-of-plane displacements () for each atom.

- Step 3 : Use equations and (where ).

Software like PLATON or Mercury automates this analysis .

What strategies are effective for analyzing structure-activity relationships (SAR) in quinazoline derivatives?

Advanced Research Question

- Substitution mapping : Systematically vary substituents at positions 4 (benzodioxole), 7 (Cl), and 2/6 (methoxy groups) to assess impact on bioactivity.

- Pharmacophore modeling : Identify critical H-bond donors/acceptors (e.g., quinazoline N1 and benzodioxole oxygen) using MOE or Schrödinger.

- Data integration : Combine IC₅₀ values, LogP, and steric parameters in QSAR models to predict optimized analogs .

How can researchers resolve ambiguous electron density in X-ray structures of this compound?

Advanced Research Question

- Alternative refinement models : Test disorder models (e.g., split positions) in SHELXL.

- Twinned data : Use TWINLAW to detect twinning and refine with HKLF5 format .

- Complementary techniques : Validate with low-temperature crystallography or synchrotron data to reduce thermal motion artifacts .

What are the key considerations for designing stability studies under varying pH and temperature conditions?

Advanced Research Question

- Forced degradation : Expose the compound to 0.1M HCl/NaOH (24h, 60°C) and analyze degradation products via LC-MS.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C from accelerated (40–80°C) stability data.

- Excipient compatibility : Test with common buffers (PBS, Tris) and surfactants (Tween-80) to identify destabilizing interactions .

How can researchers validate the compound’s purity and identity in interdisciplinary collaborations?

Basic Research Question

- Analytical triad : Combine HPLC (purity >95%), HRMS (exact mass ±2 ppm), and ¹³C NMR (full assignment).

- Batch documentation : Record synthesis date, storage conditions, and Lot numbers.

- Third-party verification : Share raw data (e.g., .cif files for X-ray) via repositories like Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.